molecular formula C20H21N3O4S B10981545 Methyl 3-({[2-(thiomorpholin-4-ylcarbonyl)phenyl]carbamoyl}amino)benzoate

Methyl 3-({[2-(thiomorpholin-4-ylcarbonyl)phenyl]carbamoyl}amino)benzoate

Cat. No.: B10981545
M. Wt: 399.5 g/mol
InChI Key: NWRFJARALHHGQW-UHFFFAOYSA-N
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Description

Methyl 3-({[2-(thiomorpholin-4-ylcarbonyl)phenyl]carbamoyl}amino)benzoate is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-({[2-(thiomorpholin-4-ylcarbonyl)phenyl]carbamoyl}amino)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiomorpholine Moiety: This involves the reaction of a suitable amine with thiomorpholine-4-carbonyl chloride under basic conditions.

    Coupling with Benzoic Acid Derivative: The thiomorpholine derivative is then coupled with a benzoic acid derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({[2-(thiomorpholin-4-ylcarbonyl)phenyl]carbamoyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, bromine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Methyl 3-({[2-(thiomorpholin-4-ylcarbonyl)phenyl]carbamoyl}amino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-({[2-(thiomorpholin-4-ylcarbonyl)phenyl]carbamoyl}amino)benzoate involves its interaction with specific molecular targets. The thiomorpholine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-({[2-(morpholin-4-ylcarbonyl)phenyl]carbamoyl}amino)benzoate: Similar structure but with a morpholine ring instead of thiomorpholine.

    Methyl 3-({[2-(piperidin-4-ylcarbonyl)phenyl]carbamoyl}amino)benzoate: Contains a piperidine ring instead of thiomorpholine.

Uniqueness

Methyl 3-({[2-(thiomorpholin-4-ylcarbonyl)phenyl]carbamoyl}amino)benzoate is unique due to the presence of the thiomorpholine moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C20H21N3O4S

Molecular Weight

399.5 g/mol

IUPAC Name

methyl 3-[[2-(thiomorpholine-4-carbonyl)phenyl]carbamoylamino]benzoate

InChI

InChI=1S/C20H21N3O4S/c1-27-19(25)14-5-4-6-15(13-14)21-20(26)22-17-8-3-2-7-16(17)18(24)23-9-11-28-12-10-23/h2-8,13H,9-12H2,1H3,(H2,21,22,26)

InChI Key

NWRFJARALHHGQW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2C(=O)N3CCSCC3

Origin of Product

United States

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